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Compound of Interest

Compound Name: 2,6-Dimethoxyisonicotinaldehyde

Cat. No.: B1587378 Get Quote

For researchers, scientists, and drug development professionals, the exploration of novel

chemical scaffolds is a cornerstone of innovation. The pyridine ring, a ubiquitous feature in

pharmaceuticals, continues to yield promising candidates. Within this class, 2,6-
dimethoxyisonicotinaldehyde presents a unique starting point for derivatization, combining

the electron-donating effects of two methoxy groups with a reactive aldehyde functionality.

While direct and extensive biological profiling of this specific parent aldehyde is limited in

publicly accessible literature, a comparative analysis of its closely related analogues provides a

robust framework for predicting its potential and guiding future research.

This guide synthesizes data from structurally similar compounds to build a comprehensive

overview of the potential antimicrobial, anticancer, and anti-inflammatory activities of 2,6-
dimethoxyisonicotinaldehyde derivatives. By examining the performance of well-

characterized analogues, we can infer structure-activity relationships (SAR) and provide a data-

supported rationale for pursuing this chemical class in drug discovery programs.

The Strategic Advantage of the 2,6-
Dimethoxyisonicotinaldehyde Scaffold
The core structure is notable for several reasons. The isonicotinaldehyde framework is a known

pharmacophore, most famously related to the anti-tubercular drug isoniazid. The aldehyde

group offers a convenient chemical handle for the synthesis of a diverse library of analogues,

primarily through the formation of imines (Schiff bases) and hydrazones. The two methoxy

groups at the 2 and 6 positions significantly influence the electronic properties of the pyridine
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ring, potentially enhancing binding to biological targets and improving pharmacokinetic

properties.

The most logical and synthetically accessible analogues to consider are those derived from the

aldehyde's carbonyl group. This guide will focus on two primary classes: Schiff bases and

hydrazones.
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Caption: Synthetic routes to key analogues of 2,6-dimethoxyisonicotinaldehyde.

Comparative Analysis of Anticancer Activity: The
Hydrazone Analogues
Hydrazones are a well-established class of compounds with a broad spectrum of

pharmacological activities, including notable cytotoxicity against cancer cell lines.[1] The R-

C=N-NH-C(=O)-R' scaffold is a known pharmacophore that can act as an iron chelator or

interact with various enzymatic targets.[2] While data on 2,6-dimethoxyisonicotinoyl hydrazones

is scarce, we can draw strong inferences from the extensively studied isoniazid-derived

hydrazones and salicylaldehyde hydrazones.[1][3]

The presence of a hydroxyl group on the benzene ring of the aldehyde portion, particularly in

the ortho position (as seen in salicylaldehyde derivatives), often plays a crucial role in their

anticancer activity.[3] Studies on isoniazid derivatives have shown that substituents on the
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aromatic ring are critical for biological activity, with hydroxyl and methoxy groups being

particularly important.[1]

Table 1: Comparative Cytotoxicity (IC50) of Structurally Related Hydrazone Analogues
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Compound
Class

Derivative
Example

Cancer Cell
Line

IC50 (µM) Reference

Isoniazid-Derived

Hydrazones

2-Acetylpyridine

Isonicotinoyl

Hydrazone

(HAPIH)

HL-60

(Leukemia)
0.42 [1]

2-

Benzoylpyridine

Isonicotinoyl

Hydrazone

(HBPIH)

HL-60

(Leukemia)
1.5 [1]

2-Acetylpyridine

Isonicotinoyl

Hydrazone

(HAPIH)

SF-295

(Glioblastoma)
0.81 [1]

Salicylaldehyde

Hydrazones

3-

Methoxysalicylal

dehyde-derived

HL-60

(Leukemia)
Potent Activity [3]

5-

Methoxysalicylal

dehyde-derived

MCF-7 (Breast)
Significant

Activity
[3]

Cinnamaldehyde

Hydrazones

Isonicotinoyl

hydrazone

cinnamaldehyde

(CIN-2)

HL-60

(Leukemia)
High Activity [4]

Isonicotinoyl

hydrazone

cinnamaldehyde

(CIN-2)

SF-295

(Glioblastoma)
High Activity [4]

Expert Interpretation: The potent, sub-micromolar activity of isoniazid-derived hydrazones

against leukemia and glioblastoma cell lines is highly encouraging.[1] The key structural

difference for our target analogues is the addition of two methoxy groups on the pyridine ring.
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Based on the general observation that methoxy substitutions often enhance the anticancer

activity of hydrazones, it is a reasonable hypothesis that 2,6-dimethoxyisonicotinoyl

hydrazones could exhibit comparable or even superior cytotoxicity.[3] The 2,6-dimethoxy

substitution may enhance lipophilicity, potentially improving cell membrane permeability and

target engagement.
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Caption: A generalized workflow for the screening of novel chemical entities.

Comparative Analysis of Antimicrobial Activity: The
Schiff Base Analogues
Schiff bases, containing the R-C=N-R' azomethine group, are another class of compounds

known for their broad-spectrum antimicrobial properties.[5][6] The imine linkage is crucial for

their biological activity, and the nature of the substituents on both the aldehyde and amine

precursors significantly influences their potency and spectrum.[7]

While direct data on Schiff bases from 2,6-dimethoxyisonicotinaldehyde is not readily

available, numerous studies on derivatives of similar aldehydes demonstrate their potential.

The mechanism of action is often attributed to the ability of the azomethine nitrogen to form

hydrogen bonds with active sites of enzymes, disrupting normal cellular processes in

microorganisms.[8]

Table 2: Comparative Antimicrobial Activity of Structurally Related Schiff Base Analogues
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Aldehyde
Precursor

Amine
Precursor

Test Organism Activity Metric Reference

Salicylaldehyde Sulfathiazole E. coli, S. aureus

Active

(Complexes >

Ligand)

[9]

Substituted

Benzaldehydes

3,3′-

diaminodipropyla

mine

Candida albicans

MIC = 24 µg/ml

(for one

derivative)

[7]

2-

Methoxybenzald

ehyde

2-Aminopyridine
E. coli, C.

albicans
Active [8]

Salicylaldehyde 2-Hydroxyaniline
Pathogenic

Bacteria & Fungi

Significant

Activity
[5]

Expert Interpretation: The data consistently show that Schiff bases derived from aromatic

aldehydes are effective antimicrobial agents.[5][7][8][9] The presence of methoxy groups, as

seen in the 2-methoxybenzaldehyde derivative, confers activity against both bacteria and fungi.

[8] This strongly suggests that Schiff bases of 2,6-dimethoxyisonicotinaldehyde would also

possess antimicrobial properties. The pyridine nitrogen, combined with the azomethine

nitrogen, could create a powerful metal-chelating scaffold, a known mechanism for

antimicrobial action. The 2,6-dimethoxy groups would further modulate the electronic and steric

properties, offering a clear path for SAR studies to optimize potency and selectivity.

Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of aldehyde derivatives, particularly chalcones (which are

synthesized from aldehydes), is well-documented.[10][11][12] These compounds often work by

inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and down-

regulating inflammatory signaling pathways such as NF-κB and MAPK.[10]

A study on 2′-hydroxy-2,6′-dimethoxychalcone demonstrated superior inhibition of nitric oxide

(NO) production in lipopolysaccharide (LPS)-stimulated macrophages compared to other

dimethoxy-substituted analogues.[10] This compound reduced NO production by 61.95% at a

concentration of 10 µM and was shown to modulate the NF-κB and MAPK signaling pathways.
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[10] Another related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone, also significantly

reduced levels of IL-1β, TNF, and nitrite in vitro.[11]

Expert Interpretation: The potent anti-inflammatory effects of chalcones bearing the 2,6-

dimethoxy substitution pattern provide strong indirect evidence for the potential of 2,6-
dimethoxyisonicotinaldehyde analogues.[10] Since chalcones are α,β-unsaturated ketones

formed from an aldehyde and a ketone, the electronic properties conferred by the 2,6-

dimethoxyphenyl moiety are clearly conducive to anti-inflammatory activity. It is plausible that

other derivatives, such as hydrazones or Schiff bases, could also interfere with inflammatory

cascades. The pyridine ring itself is a feature of many anti-inflammatory drugs, and its

combination with the dimethoxy-substitution pattern warrants investigation.
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Caption: Inferred modulation of inflammatory pathways by 2,6-dimethoxyisonicotinaldehyde
analogues.

Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for the

synthesis and evaluation of 2,6-dimethoxyisonicotinaldehyde analogues.
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Protocol 1: General Synthesis of Hydrazone/Schiff Base
Analogues
This protocol describes a standard condensation reaction applicable for generating a library of

derivatives.

Dissolution of Aldehyde: Dissolve 1.0 equivalent of 2,6-dimethoxyisonicotinaldehyde in a

suitable solvent (e.g., ethanol, methanol).

Addition of Amine/Hydrazine: To the stirred solution, add 1.0-1.1 equivalents of the desired

primary amine (for Schiff bases) or hydrazine derivative (for hydrazones).

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate

forms, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume under

reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

Purification: Wash the collected solid with cold ethanol and dry under vacuum. Recrystallize

from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure product.

Characterization: Confirm the structure of the synthesized analogue using spectroscopic

methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3]

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to

allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test analogues in culture medium. After

24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions.
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Include wells with untreated cells (negative control) and a known cytotoxic drug (positive

control).

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple

formazan product.

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g.,

DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a

microplate reader.

Calculation: Calculate the percentage of cell viability relative to the untreated control.

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of

cell growth) by plotting a dose-response curve.

Protocol 3: Broth Microdilution for Minimum Inhibitory
Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the

visible growth of a microorganism.

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g.,

bacteria or fungi) equivalent to a 0.5 McFarland standard.

Compound Dilution: Prepare serial twofold dilutions of the test analogues in a 96-well

microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control

(no compound) and a sterility control (no inoculum).

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).
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MIC Determination: The MIC is defined as the lowest concentration of the compound at

which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions
While the body of research focusing specifically on 2,6-dimethoxyisonicotinaldehyde
analogues is still nascent, a comparative analysis of structurally related compounds provides a

compelling case for their therapeutic potential. The evidence strongly suggests that hydrazone

derivatives may possess significant anticancer activity, while Schiff base analogues are likely to

exhibit a broad antimicrobial spectrum. Furthermore, the 2,6-dimethoxy substitution pattern has

been linked to potent anti-inflammatory effects in related chemical classes.

The true potential of this scaffold can only be unlocked through a systematic diversity-oriented

synthesis and screening program. Future research should focus on:

Synthesizing a diverse library of hydrazone and Schiff base analogues of 2,6-
dimethoxyisonicotinaldehyde.

Screening this library against a broad panel of cancer cell lines, pathogenic microbes, and in

anti-inflammatory assays.

Establishing a clear Structure-Activity Relationship (SAR) to identify the key structural

features that govern potency and selectivity.

The 2,6-dimethoxyisonicotinaldehyde scaffold represents a promising, yet underexplored,

area for drug discovery. The foundational data from related compounds, coupled with the

detailed protocols provided herein, offers a clear and logical path forward for researchers

aiming to develop novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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